molecular formula C8H13NO3 B12941266 2-Cyclopropyl-2-(oxetan-3-ylamino)acetic acid

2-Cyclopropyl-2-(oxetan-3-ylamino)acetic acid

Cat. No.: B12941266
M. Wt: 171.19 g/mol
InChI Key: OSVCQIHILHCCJC-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(oxetan-3-ylamino)acetic acid is a synthetic organic compound characterized by the presence of a cyclopropyl group and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of a suitable precursor to form the oxetane ring, followed by the addition of the cyclopropyl group through a series of chemical reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable processes similar to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-(oxetan-3-ylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Cyclopropyl-2-(oxetan-3-ylamino)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(oxetan-3-ylamino)acetic acid involves its interaction with specific molecular targets. The oxetane ring and cyclopropyl group may play roles in binding to enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-2-(oxetan-3-ylamino)acetic acid is unique due to the combination of the cyclopropyl group and oxetane ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

2-cyclopropyl-2-(oxetan-3-ylamino)acetic acid

InChI

InChI=1S/C8H13NO3/c10-8(11)7(5-1-2-5)9-6-3-12-4-6/h5-7,9H,1-4H2,(H,10,11)

InChI Key

OSVCQIHILHCCJC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C(=O)O)NC2COC2

Origin of Product

United States

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